REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3](Cl)=[O:4].[CH3:6][C:7]([CH3:12])([CH3:11])[CH:8]([OH:10])[CH3:9].C(N(CC)CC)C>>[Cl:1][CH2:2][C:3]([O:10][CH:8]([C:7]([CH3:12])([CH3:11])[CH3:6])[CH3:9])=[O:4]
|
Name
|
|
Quantity
|
47.5 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
40.9 g
|
Type
|
reactant
|
Smiles
|
CC(C(C)O)(C)C
|
Name
|
|
Quantity
|
58 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
stirred for about 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
kept at 10° C.
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
WASH
|
Details
|
washing with ether of triethylamine hydrochloride
|
Type
|
WASH
|
Details
|
the solution was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent and distillation of the vacuum, 64 g namely 89%
|
Type
|
CUSTOM
|
Details
|
was obtained of a pure liquid of b.p.t =79°/81° C. under 20 mm Hg
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |